molecular formula C33H22ClN3 B11779583 2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine

2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine

Cat. No.: B11779583
M. Wt: 496.0 g/mol
InChI Key: IBFKQCAEHNRFDG-UHFFFAOYSA-N
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Description

2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its three phenyl groups and one chlorophenyl group attached to the triazine ring, making it a highly aromatic and stable molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with other functional groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and aromaticity.

Mechanism of Action

The mechanism of action of 2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit protein-tyrosine phosphatases, leading to the modulation of signaling pathways involved in cell growth and differentiation . The aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine is unique due to its triazine core and multiple phenyl groups, which confer high stability and aromaticity. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications.

Properties

Molecular Formula

C33H22ClN3

Molecular Weight

496.0 g/mol

IUPAC Name

2-[3-[3-(3-chlorophenyl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C33H22ClN3/c34-30-19-9-17-28(22-30)26-15-7-14-25(20-26)27-16-8-18-29(21-27)33-36-31(23-10-3-1-4-11-23)35-32(37-33)24-12-5-2-6-13-24/h1-22H

InChI Key

IBFKQCAEHNRFDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC(=CC=C4)C5=CC(=CC=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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